
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4F6MP, is a pyrimidine-derived heterocyclic compound that has been studied for its potential applications in the field of scientific research. 4F6MP has a variety of potential uses, including as a potential inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. As such, 4F6MP has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it has been proposed that 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine acts as an inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is thought to increase the levels of acetylcholine in the brain, which may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine are not fully understood. However, it has been proposed that 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders, as it has been found to inhibit the enzyme acetylcholinesterase (AChE). Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments include its low cost and ease of synthesis. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the enzyme acetylcholinesterase (AChE), which has potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the field of cancer research.
However, there are some limitations to using 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments. For instance, the mechanism of action of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood, which may limit its potential applications. Additionally, the biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine are not fully understood, which may limit its potential applications in the field of cancer research.
Zukünftige Richtungen
For research on 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the field of cancer research. Additionally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which may have beneficial effects in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential drug candidate for the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to explore the potential of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as a potential therapeutic agent for the treatment of neurological disorders, such as epilepsy, depression, and anxiety.
Synthesemethoden
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized via a Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acyl halide in the presence of an aluminum chloride catalyst. In the case of 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, the aromatic compound is 2-methylphenol, and the acyl halide is furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a Lewis acid, such as aluminum chloride, to catalyze the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the field of scientific research. In particular, it has been investigated as a potential inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that plays an important role in the breakdown of the neurotransmitter acetylcholine. As such, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, 4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in the field of cancer research, as it has been found to inhibit the growth of certain cancer cell lines.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-2-3-6-11(10)12-9-13(18-15(16)17-12)14-7-4-8-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRNHZUGORHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




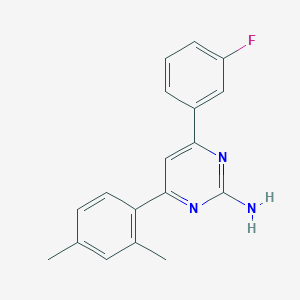

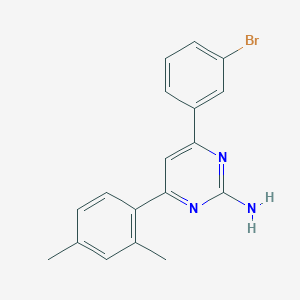

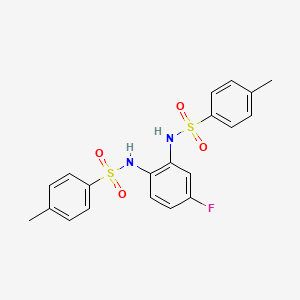
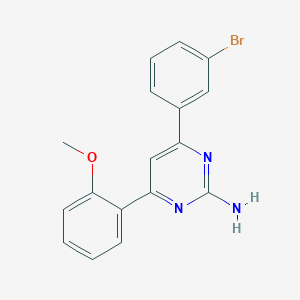
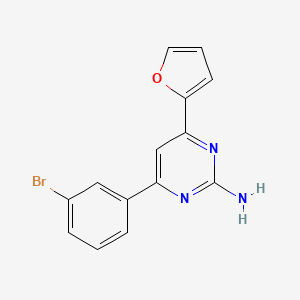


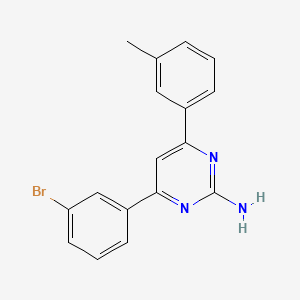
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)